1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-(2,4-dimethylphenyl)piperazine 1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-(2,4-dimethylphenyl)piperazine
Brand Name: Vulcanchem
CAS No.: 872205-96-4
VCID: VC4303520
InChI: InChI=1S/C30H29N3O3/c1-20-8-9-26(21(2)16-20)32-10-12-33(13-11-32)29-23-17-27-28(36-15-14-35-27)18-25(23)31-19-24(29)30(34)22-6-4-3-5-7-22/h3-9,16-19H,10-15H2,1-2H3
SMILES: CC1=CC(=C(C=C1)N2CCN(CC2)C3=C(C=NC4=CC5=C(C=C43)OCCO5)C(=O)C6=CC=CC=C6)C
Molecular Formula: C30H29N3O3
Molecular Weight: 479.58

1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-(2,4-dimethylphenyl)piperazine

CAS No.: 872205-96-4

Cat. No.: VC4303520

Molecular Formula: C30H29N3O3

Molecular Weight: 479.58

* For research use only. Not for human or veterinary use.

1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-(2,4-dimethylphenyl)piperazine - 872205-96-4

Specification

CAS No. 872205-96-4
Molecular Formula C30H29N3O3
Molecular Weight 479.58
IUPAC Name [9-[4-(2,4-dimethylphenyl)piperazin-1-yl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]-phenylmethanone
Standard InChI InChI=1S/C30H29N3O3/c1-20-8-9-26(21(2)16-20)32-10-12-33(13-11-32)29-23-17-27-28(36-15-14-35-27)18-25(23)31-19-24(29)30(34)22-6-4-3-5-7-22/h3-9,16-19H,10-15H2,1-2H3
Standard InChI Key GIUNUEMQXODLQF-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)N2CCN(CC2)C3=C(C=NC4=CC5=C(C=C43)OCCO5)C(=O)C6=CC=CC=C6)C

Introduction

Molecular Formula and Weight

The molecular formula for related compounds in this class typically involves a combination of carbon, hydrogen, nitrogen, and oxygen atoms. For instance, 1-{8-benzoyl-2H,3H- dioxino[2,3-g]quinolin-9-yl}-4-(2,5-dimethylphenyl)piperazine has a molecular formula of C28H24N3O3C_{28}H_{24}N_3O_3 and a molecular weight of approximately 486.0 g/mol. While the exact molecular formula for 1-{8-benzoyl-2H,3H- dioxino[2,3-g]quinolin-9-yl}-4-(2,4-dimethylphenyl)piperazine is not specified, it is likely similar due to the structural similarities.

Chemical Reactions

These compounds can undergo various chemical reactions typical for piperazines and related heterocycles. Reactions must be conducted under controlled environments to prevent side reactions or degradation of sensitive functional groups.

Synthesis

The synthesis of compounds in this class typically involves multi-step organic reactions. Key steps may include:

  • Step 1: Formation of the dioxinoquinoline framework.

  • Step 2: Introduction of the benzoyl group.

  • Step 3: Attachment of the piperazine moiety.

The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product. Analytical techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor the progress of the reactions.

Potential Applications

These compounds represent an area of interest for researchers exploring novel therapeutic agents targeting neurological disorders. Their unique structural features and potential biological activities make them valuable candidates for drug development.

Data Table: Comparison of Related Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)CAS Number
1-{8-benzoyl-2H,3H- dioxino[2,3-g]quinolin-9-yl}-4-benzylpiperazine hydrochlorideNot specified506.02097866-32-3
1-{8-benzoyl-2H,3H- dioxino[2,3-g]quinolin-9-yl}-4-(2,5-dimethylphenyl)piperazineC28H24N3O3C_{28}H_{24}N_3O_3486.0Not specified
1-{8-benzoyl-2H,3H- dioxino[2,3-g]quinolin-9-yl}-4-(3-chlorophenyl)piperazineC28H24ClN3O3C_{28}H_{24}ClN_3O_3486.0872205-95-3

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